N,N,N'-Trimethyl-cyclohexane-1,4-diamine
Overview
Description
N,N,N’-Trimethyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexane, where three methyl groups are attached to the nitrogen atoms of the diamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’-Trimethyl-cyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,4-diamine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of N,N,N’-Trimethyl-cyclohexane-1,4-diamine often involves continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often occur under mild to moderate temperatures.
Major Products Formed:
Oxidation: N-oxides of N,N,N’-Trimethyl-cyclohexane-1,4-diamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N,N’-Trimethyl-cyclohexane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclohexane-1,4-diamine: The parent compound without methyl groups.
N,N-Dimethyl-cyclohexane-1,4-diamine: A derivative with two methyl groups.
N,N,N’-Trimethyl-ethylenediamine: A similar compound with an ethylene backbone instead of cyclohexane.
Uniqueness: N,N,N’-Trimethyl-cyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its steric hindrance and influences its interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANWHMCHVPVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-81-5 | |
Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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